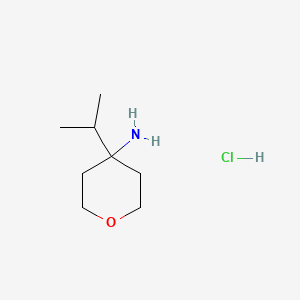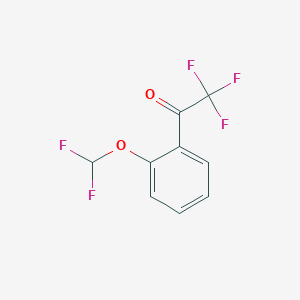
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is an organotrifluoroborate compound. It is a potassium salt with a trifluoroborate anion and a 3-chloro-4-methoxyphenyl group. This compound is of interest due to its applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-methoxyphenylboronic acid with potassium bifluoride. The reaction proceeds as follows:
Starting Material: 3-chloro-4-methoxyphenylboronic acid.
Reagent: Potassium bifluoride (KHF2).
Reaction Conditions: The reaction is carried out in an appropriate solvent, often under mild conditions to ensure the stability of the trifluoroborate product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactants: Large quantities of 3-chloro-4-methoxyphenylboronic acid and potassium bifluoride.
Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst and a base, typically in an aqueous or organic solvent.
Reagents: Common reagents include palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the coupling partner. In Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from the trifluoroborate with another aryl or vinyl halide.
Aplicaciones Científicas De Investigación
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include:
Transmetalation: Transfer of the aryl group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide: Similar structure but with different substitution pattern.
Potassium 4-methoxyphenyltrifluoroborate: Lacks the chloro substituent.
Potassium phenyltrifluoroborate: Simplest form without any substituents on the phenyl ring.
Uniqueness
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.
Propiedades
Fórmula molecular |
C7H6BClF3KO |
|---|---|
Peso molecular |
248.48 g/mol |
Nombre IUPAC |
potassium;(3-chloro-4-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
HMWKVNLPNWUHPO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C=C1)OC)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)

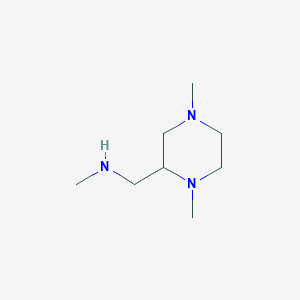
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
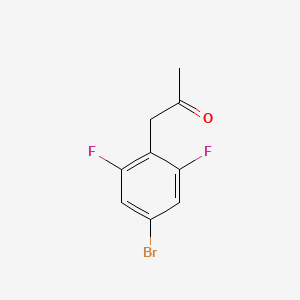
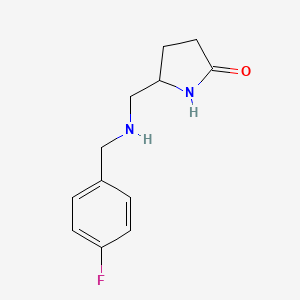
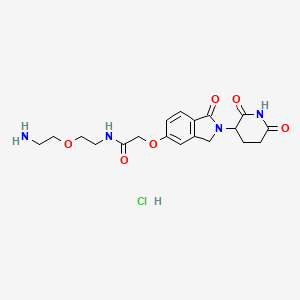
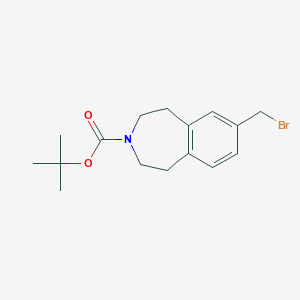
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
